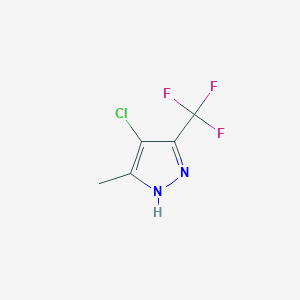

4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTOBPVSOYISFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360972 | |

| Record name | 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235106-12-4 | |

| Record name | 4-Chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235106-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole, a key heterocyclic scaffold of significant interest in medicinal and agrochemical research. The document details a robust and efficient two-step synthetic pathway, commencing with the classical Knorr pyrazole synthesis to form the pivotal intermediate, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, followed by a regioselective chlorination at the C4 position. This guide offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a thorough examination of the underlying reaction mechanisms. All quantitative data is presented in structured tables, and key transformations are visualized through workflow diagrams to ensure clarity and reproducibility for researchers in drug development and chemical synthesis.

Introduction: The Significance of Trifluoromethylated Pyrazoles

The pyrazole nucleus is a foundational heterocyclic motif in a vast array of biologically active compounds.[1] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2] Consequently, trifluoromethyl-substituted pyrazoles are integral components in numerous pharmaceuticals and agrochemicals. The target molecule, this compound, serves as a versatile building block for the synthesis of more complex derivatives, with the chloro-substituent providing a reactive handle for further functionalization through cross-coupling reactions.

Recommended Synthetic Pathway

The most reliable and industrially scalable synthesis of this compound proceeds via a two-step sequence:

-

Step 1: Knorr Pyrazole Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole from 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate.

-

Step 2: Electrophilic Chlorination of the pyrazole intermediate at the C4 position.

This approach is favored due to the high yields, regioselectivity, and the commercial availability of the starting materials.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

This foundational step employs the Knorr pyrazole synthesis, a classic and highly efficient method for constructing the pyrazole ring.[3]

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, 1,1,1-trifluoro-2,4-pentanedione. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. Due to the electronic effect of the trifluoromethyl group, the initial attack of hydrazine is directed towards the carbonyl group adjacent to the methyl group, leading to the desired 5-methyl-3-(trifluoromethyl)-1H-pyrazole as the major regioisomer.

Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.

Detailed Experimental Protocol

Materials:

-

1,1,1-Trifluoro-2,4-pentanedione

-

Hydrazine hydrate

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add hydrazine hydrate (1 equivalent) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

Continue stirring at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Expected Yield and Characterization

This protocol typically affords 5-methyl-3-(trifluoromethyl)-1H-pyrazole in high yield (approximately 95%) as a yellow solid.

| Compound | Molecular Formula | Molecular Weight | Appearance | Yield |

| 5-methyl-3-(trifluoromethyl)-1H-pyrazole | C5H5F3N2 | 150.10 g/mol | Yellow Solid | ~95% |

Table 1: Physicochemical properties and expected yield of the intermediate.

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 9.88 (br s, 1H, NH), 6.32 (s, 1H, CH), 2.35 (s, 3H, CH₃) ppm.

Step 2: Synthesis of this compound

The second step involves the regioselective chlorination of the pyrazole ring at the electron-rich C4 position. This is a classic example of an electrophilic aromatic substitution reaction on a heterocyclic system.

Choice of Chlorinating Agent and Rationale

Several reagents can be employed for the chlorination of pyrazoles, including N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). Sulfuryl chloride is often preferred for its high reactivity and the straightforward work-up procedure, as the byproducts (SO₂ and HCl) are gaseous.

Mechanism of Electrophilic Chlorination

The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic attack. The C4 position is the most nucleophilic and sterically accessible site for substitution. The reaction with sulfuryl chloride is believed to proceed through the generation of an electrophilic chlorine species which is then attacked by the pyrazole ring, followed by the loss of a proton to restore aromaticity.

Figure 3: Simplified mechanism for the electrophilic chlorination of the pyrazole intermediate.

Detailed Experimental Protocol

Materials:

-

5-methyl-3-(trifluoromethyl)-1H-pyrazole

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath (optional, for controlling exotherm)

Procedure:

-

Dissolve 5-methyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a suitable inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath if necessary to control the reaction temperature.

-

Slowly add sulfuryl chloride (1-1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Purity and Characterization

The final product, this compound, is typically obtained as a solid.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C5H4ClF3N2 | 184.55 g/mol | 235106-12-4 |

Table 2: Physicochemical properties of the final product.

Spectroscopic Data (Predicted and based on similar structures):

-

¹H NMR: A singlet for the methyl group (CH₃) and a broad singlet for the NH proton are expected. The chemical shift of the methyl group will be slightly different from the precursor due to the electronic effect of the adjacent chlorine atom.

-

¹³C NMR: Signals corresponding to the pyrazole ring carbons, the methyl carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling) are expected.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

Safety Considerations

-

Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Sulfuryl chloride is corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be carried out in a fume hood with appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

Conclusion

The synthesis of this compound can be reliably achieved in two high-yielding steps from commercially available starting materials. The Knorr pyrazole synthesis provides the necessary pyrazole core, which is then regioselectively chlorinated at the C4 position. The protocols outlined in this guide are robust and scalable, providing a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. Careful attention to reaction conditions and safety precautions is essential for successful and safe synthesis.

References

- Deng, X., & Mani, N. S. (2006). A Novel and Efficient Synthesis of 1,3,5-Trisubstituted Pyrazoles via a Stepwise [2+3] Cycloaddition. Organic Syntheses, 85, 4.

- Guseinov, I. I., et al. (2024). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole.

- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.

-

PubChem. (n.d.). 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

- Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.

- Tairov, M., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(11), 2619–2632.

- U.S. National Library of Medicine. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.

- Wiley Online Library. (2021). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angewandte Chemie.

Sources

An In-depth Technical Guide to 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 235106-12-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in modern medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group, a chloro substituent, and a methyl group on the pyrazole scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This document details the compound's chemical identity, physicochemical properties, and characteristic spectroscopic data. It further explores its significant applications as a synthetic intermediate in the development of fungicides and potential therapeutic agents, supported by detailed synthetic protocols and mechanistic insights. Safety and handling procedures are also thoroughly addressed to ensure its responsible use in a laboratory setting.

Introduction: The Significance of Trifluoromethylpyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery and agrochemical development, renowned for its diverse biological activities.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, trifluoromethyl-substituted pyrazoles have emerged as a cornerstone for the synthesis of a new generation of pharmaceuticals and crop protection agents. This compound (CAS No. 235106-12-4) is a prime example of such a versatile intermediate, offering multiple reaction sites for further chemical elaboration.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 235106-12-4 | N/A |

| Molecular Formula | C₅H₄ClF₃N₂ | N/A |

| Molecular Weight | 184.55 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and acetone. | N/A |

Spectroscopic and Analytical Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of pyrazole derivatives. For this compound, the following characteristic shifts are anticipated:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group (CH₃) protons and a broad singlet for the N-H proton of the pyrazole ring. The exact chemical shifts would be influenced by the solvent used. For related trifluoromethyl-pyrazoles, the N-H proton is often observed downfield.[3][4]

-

¹³C NMR: The carbon spectrum will display distinct signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the three carbons of the pyrazole ring. The chemical shifts will be significantly influenced by the electron-withdrawing effects of the trifluoromethyl and chloro groups.[3][4]

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.[4]

3.2. Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of 184.55 g/mol . The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M+ peak, would confirm the presence of a single chlorine atom.

3.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.

-

C-F stretching: Strong absorption bands typically in the 1100-1300 cm⁻¹ range, indicative of the trifluoromethyl group.

Synthesis and Reactivity

4.1. General Synthetic Approach: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related methods are the cornerstone of pyrazole chemistry. A general workflow for the synthesis of substituted pyrazoles is outlined below.

Figure 1: General workflow for pyrazole synthesis.

4.2. Proposed Synthesis of this compound

A likely synthetic route to the title compound involves the reaction of a chlorinated trifluoromethyl-β-dicarbonyl equivalent with hydrazine.

Step-by-step Methodology:

-

Preparation of the β-ketoester: The synthesis would likely commence with a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.

-

Chlorination: The active methylene group of the β-ketoester would be chlorinated using a suitable chlorinating agent, for example, sulfuryl chloride (SO₂Cl₂).

-

Cyclocondensation: The resulting chlorinated β-ketoester would then be reacted with hydrazine hydrate in a suitable solvent, such as ethanol. This reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

Causality Behind Experimental Choices:

-

Choice of Starting Materials: Ethyl 4,4,4-trifluoroacetoacetate is a commercially available and reactive precursor that provides the trifluoromethyl group and the necessary dicarbonyl functionality.

-

Chlorination Step: Sulfuryl chloride is a common and effective reagent for the chlorination of active methylene compounds. The reaction conditions would need to be carefully controlled to achieve monochlorination.

-

Cyclocondensation: The use of hydrazine hydrate is a standard and efficient method for the formation of the pyrazole ring from 1,3-dicarbonyl compounds. The reaction is typically acid or base-catalyzed.

Applications in Agrochemical and Pharmaceutical Development

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules, particularly in the agrochemical sector.

5.1. Agrochemicals: Fungicide Synthesis

The trifluoromethyl-pyrazole moiety is a key component in several modern fungicides. This is due to its ability to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi.

A notable example is the use of this compound in the synthesis of complex pyrazole carboxamide fungicides.[5][6] These compounds are designed to have a broad spectrum of activity against various plant pathogens. The synthesis of such fungicides often involves the N-alkylation or N-arylation of the pyrazole ring, followed by further functionalization.

One documented derivative is 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine, which has been structurally characterized.[4] This demonstrates the utility of the title compound as a building block for more complex heterocyclic systems with potential herbicidal or fungicidal properties.[4]

5.2. Pharmaceutical Research

While specific applications of this compound in marketed drugs are not widely documented, the trifluoromethyl-pyrazole scaffold is of significant interest in medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications, including:

-

Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).

-

Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.

-

Antimicrobial agents: Showing activity against a range of bacteria and fungi.[7]

-

Antimalarial agents: As demonstrated by chloroquine-pyrazole analogues.[7]

The presence of the chloro and methyl groups on the pyrazole ring of the title compound provides opportunities for further chemical modification to explore structure-activity relationships (SAR) and optimize biological activity.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

6.1. Hazard Identification

Based on data for structurally related compounds, this compound should be handled with care. Potential hazards include:

-

Acute toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and eye irritation: May cause skin irritation and serious eye irritation.

-

Respiratory irritation: May cause respiratory irritation.

6.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

6.3. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

6.4. Disposal

Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous material.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in both agrochemical and pharmaceutical research. Its unique combination of functional groups provides a versatile platform for the development of novel bioactive compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the discovery and development of new chemical entities. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic and agrochemical applications.

References

- El-Sayed, et al. (2016). Synthesis and anti-inflammatory activity of new pyrazole derivatives. Journal of the Chemical Society of Pakistan, 38(1), 133-142.

-

Cunico, W., et al. (2006). Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues. Bioorganic & Medicinal Chemistry Letters, 16(3), 649-653. [Link]

-

Li, Y., et al. (2010). 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2307. [Link]

-

Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

- Tairov, M., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.

-

Guseinov, G. M., et al. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 3), 405-409. [Link]

- Bayer CropScience AG. (2010). Fungicide pyrazole carboxamides derivatives.

- Sun, J., et al. (2022). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. The Journal of Organic Chemistry, 87(17), 11629-11640.

-

Zhang, L., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 279. [Link]

- Alegaon, et al. (2013). Synthesis and anti-inflammatory activity of 1,3,4-trisubstituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(16), 4686-4690.

-

Saini, R., et al. (2023). Synthesis and Biological Evaluation of Some Novel Pyrazole Derivatives as Potent Anthelmintic Agents. World Journal of Pharmaceutical Research, 12(3), 743-755. [Link]

-

Zhang, Y., et al. (2021). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry, 86(20), 14269-14281. [Link]

- European Patent Office. (2019). FUNGICIDAL MIXTURES COMPRISING FLUXAPYROXAD. EP3536150A1.

- E. I. Du Pont De Nemours And Company. (1993). Pyrazole carboxanilide fungicides and use. US5223526A.

- European Patent Office. (2019). FUNGICIDAL OXADIAZOLES. EP3558984B1.

-

Organic Syntheses. (n.d.). PREPARATION OF 5-BENZO[3][4]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE AND 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-isopropylpropanamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3. Retrieved from [Link]

-

mzCloud. (2016). 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide. Retrieved from [Link]

- Google Patents. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. WO2017084995A1.

-

SpectraBase. (n.d.). 1-methyl-3-(trifluoromethyl)pyrazol-5-ol, 2,4-dichlorobenzenesulfonate. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. Retrieved from [Link]

-

Aspira Chemical. (n.d.). 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]

- 6. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]

- 7. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of trifluoromethylpyrazoles

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoromethylpyrazoles

Abstract

Trifluoromethyl-substituted pyrazoles represent a class of heterocyclic compounds of paramount importance across medicinal chemistry, agrochemicals, and materials science.[1] The incorporation of the trifluoromethyl (CF₃) group onto the pyrazole scaffold imparts a unique combination of physicochemical and electronic properties that significantly enhances molecular performance.[1] This guide provides a comprehensive exploration of the core , detailing their synthesis, reactivity, and spectroscopic characterization. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols and data-driven analyses for researchers, scientists, and drug development professionals.

Introduction: The Trifluoromethylpyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery, known for its versatile biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] When functionalized with a trifluoromethyl group, the resulting scaffold's properties are profoundly altered. The CF₃ group is a powerful modulator of a molecule's electronic and physical characteristics due to the high electronegativity of fluorine atoms.[5] It acts as a strong electron-withdrawing group, influencing the acidity and reactivity of the pyrazole ring, and its lipophilic nature enhances properties critical for drug efficacy, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][5][6] Consequently, trifluoromethylpyrazoles are integral components in a wide array of pharmaceuticals, agrochemicals, and advanced materials like photoresists for electronics manufacturing.[7][8]

Core Physicochemical Properties

The introduction of a CF₃ group provides a reliable strategy to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to successful drug design.[1][9]

Acidity (pKa)

The CF₃ group is a potent electron-withdrawing group, which significantly increases the acidity (i.e., lowers the pKa) of the N-H proton on the pyrazole ring compared to non-fluorinated analogues.[1] This modulation of pKa is critical, as the ionization state of a molecule at physiological pH dictates its solubility, transport across biological membranes, and interaction with target proteins.[1] The pKa of a compound can be precisely determined using methods like potentiometric titration or ¹⁹F NMR spectroscopy across a range of pH values.[1][10] For instance, studies on 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles have focused on determining their pKa values as part of their comprehensive characterization.[1][11]

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in pharmacology.[12] It is commonly quantified as the logarithm of the octanol-water partition coefficient (logP). The trifluoromethyl group is highly lipophilic and its incorporation into a molecule almost invariably increases the overall logP value.[1][5] This enhancement in lipophilicity can improve a compound's ability to cross cell membranes, but must be carefully balanced to avoid issues with solubility and metabolic clearance.[12]

Metabolic Stability

A key driver for the inclusion of CF₃ groups in drug candidates is the enhancement of metabolic stability.[5][13] The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically vulnerable site (like a methyl or hydrogen group) with a CF₃ group, chemists can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.[5]

Table 1: Summary of Key Physicochemical Properties

| Property | Influence of Trifluoromethyl (CF₃) Group | Rationale & Significance |

| Acidity (pKa) | Increases acidity (lowers pKa) of the pyrazole N-H. | Strong inductive electron-withdrawing effect stabilizes the conjugate base. Affects ionization state, solubility, and target binding.[1] |

| Lipophilicity (logP) | Increases lipophilicity (higher logP value). | The fluorinated group reduces polarity. Influences membrane permeability, absorption, and distribution (ADME).[1][5] |

| Metabolic Stability | Generally enhances metabolic stability. | The high strength of the C-F bond makes the group resistant to enzymatic degradation, increasing the drug's in vivo half-life.[5][13] |

| Dipole Moment | Significantly alters the molecular dipole moment. | The high electronegativity of fluorine creates a strong local dipole, affecting crystal packing and interactions with polar targets. |

| Binding Affinity | Can increase binding affinity to protein targets. | The CF₃ group can participate in favorable interactions (e.g., dipole-dipole, hydrophobic) within a protein's binding pocket.[6] |

Spectroscopic Characterization

Accurate structural elucidation of trifluoromethylpyrazoles relies on a combination of modern spectroscopic techniques.[14] The presence of the CF₃ group provides a unique handle, particularly in NMR spectroscopy.

-

¹⁹F NMR Spectroscopy : This is the most direct method for observing the trifluoromethyl group. Trifluoromethylpyrazoles typically exhibit a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift provides information about the electronic environment of the CF₃ group.[10][13][15] For example, in one study, the ¹⁹F NMR chemical shift for a trifluoromethylhydrazine HCl salt was found at -62.7 ppm.[13]

-

¹H and ¹³C NMR Spectroscopy : The electron-withdrawing nature of the CF₃ group influences the chemical shifts of nearby protons and carbons. In ¹³C NMR, the carbon of the CF₃ group appears as a characteristic quartet due to coupling with the three fluorine atoms (¹J_CF).[13]

-

Infrared (IR) Spectroscopy : The C-F bonds of the trifluoromethyl group give rise to strong, characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region.[15] Other characteristic bands include N-H stretching (if present), C=N, and C=C stretching of the pyrazole ring.[15]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds.[2][15] The fragmentation patterns can also provide structural information.

Chemical Properties and Reactivity

The development of efficient and regioselective synthetic methods is crucial for accessing functionally diverse trifluoromethylpyrazoles.

Key Synthetic Methodologies

Several robust strategies exist for the synthesis of the trifluoromethylpyrazole core. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

-

Condensation with 1,3-Dicarbonyl Compounds : This is a classical and straightforward approach where a trifluoromethylated 1,3-dicarbonyl compound (or its equivalent) undergoes cyclocondensation with a hydrazine derivative.[16][17] This method's primary challenge can be controlling the regioselectivity when using unsymmetrical dicarbonyls and hydrazines.[17]

-

[3+2] Cycloaddition Reactions : Also known as 1,3-dipolar cycloadditions, this is a powerful and highly versatile method.[7] It typically involves the reaction of a trifluoromethylated 1,3-dipole, such as 2,2,2-trifluorodiazoethane (CF₃CHN₂) or in situ generated trifluoroacetonitrile imines, with a dipolarophile (an alkene or alkyne).[16][18][19] These reactions often proceed with excellent regio- and chemoselectivity.[7]

-

Post-Cyclization Functionalization : This approach involves modifying a pre-existing pyrazole ring. A key challenge is controlling the regioselectivity of reactions like N-alkylation, as the two nitrogen atoms in the pyrazole ring can have similar nucleophilicity.[20][21] Strategic placement of other functional groups can be used to direct substitution to a specific nitrogen atom.[20]

Caption: Major synthetic routes to the trifluoromethylpyrazole core.

Reactivity and Functionalization

The electronic properties of the trifluoromethylpyrazole ring govern its reactivity. The electron-deficient nature imparted by the CF₃ group can deactivate the ring towards electrophilic aromatic substitution while activating it for nucleophilic attack. Site-selective functionalization can be achieved by leveraging different reaction conditions or directing groups.[22] For example, N-alkylation regioselectivity can be controlled by tuning functional groups elsewhere on the molecule that coordinate with the base's metal ion, sterically hindering one of the nitrogen atoms.[20]

Applications in Drug Discovery and Materials Science

The unique properties of trifluoromethylpyrazoles have led to their widespread application.

Role as a Bioisostere

In medicinal chemistry, bioisosterism refers to the strategy of replacing one functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. The CF₃ group is often used as a bioisostere for other groups, such as a methyl group or even a nitro group.[13][23][24] A notable case study reported the successful replacement of an aliphatic nitro group with a trifluoromethyl group in positive allosteric modulators of the CB1 cannabinoid receptor, resulting in compounds with greater potency and improved metabolic stability.[23][24][25][26][27]

Caption: Bioisosteric replacement of a nitro group with a CF₃ group.

Case Studies in Medicinal Chemistry

-

Anti-inflammatory Agents : Many trifluoromethylpyrazole derivatives exhibit potent anti-inflammatory activity, most notably as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[2] The drug Celecoxib, a selective COX-2 inhibitor, features a trifluoromethylpyrazole core. Recent studies continue to explore new trifluoromethyl-pyrazole-carboxamides as potential NSAID candidates with high selectivity and reduced cytotoxicity.[2]

-

Anticancer Agents : Researchers have synthesized hybrid molecules combining the trifluoromethylpyrazole scaffold with pharmacophores from other known anticancer agents, such as Combretastatin A-4.[28][29] These new agents have been shown to act as tubulin polymerization inhibitors, arresting cancer cells in mitosis and leading to cell death.[28][29]

-

Antimicrobial Agents : Novel 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been developed that show potent growth inhibition of drug-resistant Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL.[30] Other derivatives have shown promise in managing chronic wound infections.[31]

Experimental Protocols

The following protocols are illustrative examples of standard laboratory procedures for the synthesis and characterization of trifluoromethylpyrazoles. Adherence to standard laboratory safety practices is mandatory.

Protocol 1: Synthesis of a Polysubstituted 3-Trifluoromethylpyrazole via [3+2] Cycloaddition

This protocol is adapted from a general method for the synthesis of 3-trifluoromethylpyrazoles via the cycloaddition of in situ generated trifluoroacetonitrile imines with enones, followed by oxidative aromatization.[7][16]

Causality : This two-step protocol is designed for efficiency and selectivity. The [3+2] cycloaddition is highly regioselective, and the subsequent oxidation step converts the intermediate pyrazoline to the stable aromatic pyrazole. The choice of solvent in the oxidation step can even be used to direct the reaction down different pathways (e.g., with or without deacylation).[7]

Methodology :

-

Step A: Cycloaddition to form Pyrazoline Intermediate

-

To a solution of a chalcone (1.0 mmol) and a trifluoroacetohydrazonoyl bromide (1.2 mmol) in anhydrous toluene (10 mL) in a round-bottom flask, add triethylamine (Et₃N) (1.5 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the triethylammonium bromide salt.

-

Concentrate the filtrate under reduced pressure. The crude product, a trans-configured 5-acyl-pyrazoline, can be purified by column chromatography on silica gel or used directly in the next step.

-

-

Step B: Oxidative Aromatization

-

Dissolve the crude pyrazoline from Step A (1.0 mmol) in a suitable solvent (e.g., hexane for deacylative oxidation or DMSO for direct oxidation, 15 mL).[7]

-

Add activated manganese dioxide (MnO₂) (10-20 equivalents) to the solution.

-

Stir the suspension vigorously at room temperature or with gentle heating (e.g., 60 °C) for 24-48 hours. Monitor by TLC until the starting material is consumed.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the resulting crude trifluoromethylpyrazole by column chromatography on silica gel or recrystallization to yield the final product.

-

Self-Validation : The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS. The melting point of a solid product should be sharp, indicating high purity.[1]

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for determining the acidity of the N-H proton on a trifluoromethylpyrazole.[1]

Caption: Experimental workflow for pKa determination via titration.

Methodology :

-

Preparation : Accurately weigh a sample of the trifluoromethylpyrazole (e.g., 0.1 mmol) and dissolve it in a suitable solvent system (e.g., 50 mL of a 1:1 water-methanol mixture) in a beaker.

-

Setup : Place a calibrated pH electrode and a magnetic stir bar in the solution. Begin stirring to ensure homogeneity.

-

Titration : Using a burette, add a standardized solution of a strong base (e.g., 0.1 M KOH, carbonate-free) in small, precise increments (e.g., 0.05 mL).

-

Data Recording : After each increment, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.

-

Analysis : Continue the titration well past the equivalence point (the point of fastest pH change). Plot the pH (y-axis) versus the volume of KOH added (x-axis) to generate a titration curve.

-

Determination : Determine the volume of KOH at the equivalence point. The volume at the half-equivalence point is half of this value. The pKa of the compound is equal to the pH of the solution at the half-equivalence point. For higher accuracy, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Conclusion and Future Outlook

Trifluoromethylpyrazoles are a cornerstone of modern chemical science, offering a potent combination of stability, reactivity, and tunable physicochemical properties. Their role as a privileged scaffold in drug discovery is well-established, with applications spanning anti-inflammatory, anticancer, and antimicrobial therapies. Advances in synthetic chemistry, particularly in regioselective cycloaddition and functionalization reactions, continue to broaden the accessible chemical space of these valuable heterocycles.[7][32] Future research will likely focus on developing even more efficient and sustainable synthetic routes, exploring novel biological activities, and leveraging computational tools to design next-generation trifluoromethylpyrazole-based therapeutics and materials with precisely tailored properties.[2]

References

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters. Available at: [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). National Institutes of Health. Available at: [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. Available at: [Link]

-

Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed. Available at: [Link]

-

Efficient trifluoromethylation of C(sp2)–H functionalized α-oxoketene dithioacetals: a route to the regioselective synthesis of functionalized trifluoromethylated pyrazoles. (n.d.). RSC Publishing. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

-

One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. (2023). The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry. Available at: [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). PubMed Central. Available at: [Link]

-

Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PubMed Central. Available at: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed Central. Available at: [Link]

-

Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. (2018). ACS Omega. Available at: [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry. Available at: [Link]

-

Bioactive trifluoromethyl pyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed. Available at: [Link]

-

Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and. (n.d.). Semantic Scholar. Available at: [Link]

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. (2019). Loughborough University Research Repository. Available at: [Link]

-

Switchable Reactivity: The Site-Selective Functionalization of Trifluoromethyl-Substituted Pyrazoles. (2002). OUCI. Available at: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (n.d.). EMBL-EBI. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Available at: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). The University of Aberdeen Research Portal. Available at: [Link]

-

Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. (2018). PubMed. Available at: [Link]

-

Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

“Reported, but Still Unknown.” A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)pyrazoles. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

-

Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025). National Institutes of Health. Available at: [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. Available at: [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Available at: [Link]

-

Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry. Available at: [Link]

-

Use of a Traceless Activating and Directing Group for the Construction of Trifluoromethylpyrazoles: One-Pot Transformation of Nitroolefins and Trifluorodiazoethane. (2017). PubMed. Available at: [Link]

-

Spectroscopy Data for Undergraduate Teaching. (2023). ERIC. Available at: [Link]

-

An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024). PubMed. Available at: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Available at: [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. files.eric.ed.gov [files.eric.ed.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Switchable Reactivity: The Site-Selective Functionalization of Trifluoromethyl-Substituted Pyrazoles [ouci.dntb.gov.ua]

- 23. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]

- 26. Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB<sub>1</sub> Receptor Positive Allosteric Modulat... - ChEMBL [ebi.ac.uk]

- 27. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Efficient trifluoromethylation of C(sp2)–H functionalized α-oxoketene dithioacetals: a route to the regioselective synthesis of functionalized trifluoromethylated pyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

1H NMR characterization of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole

An In-Depth Technical Guide to the ¹H NMR Characterization of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Abstract

Substituted pyrazoles are foundational scaffolds in medicinal chemistry and materials science, valued for their wide-ranging biological activities.[1] The precise structural elucidation of these heterocycles is paramount for understanding their function and ensuring synthetic fidelity. This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of a key pyrazole derivative, this compound. We will delve into the theoretical underpinnings of its spectral features, present a validated experimental protocol for data acquisition, and discuss the interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of NMR spectroscopy for the analysis of complex heterocyclic compounds.

Theoretical ¹H NMR Profile: Predicting the Spectrum

The molecular structure of this compound presents a unique combination of substituents that dictate its ¹H NMR spectrum. Understanding the electronic influence of each group is critical for predicting the chemical shifts and multiplicities of the observable protons.

Molecular Structure and Proton Environments:

The compound has two distinct proton environments that will give rise to signals in the ¹H NMR spectrum:

-

N-H Proton: The proton attached to the nitrogen at the N1 position.

-

C-CH₃ Protons: The three equivalent protons of the methyl group at the C5 position.

The substituents—a chloro group at C4, a trifluoromethyl group at C3, and a methyl group at C5—each exert significant electronic effects:

-

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] Its presence will strongly deshield adjacent nuclei, causing their signals to appear further downfield.

-

Chloro Group (-Cl): As an electronegative halogen, the chloro group is also electron-withdrawing via induction, contributing to the overall deshielding of the pyrazole ring protons.[3][4]

-

Methyl Group (-CH₃): This group is weakly electron-donating, which would typically cause a slight shielding effect (upfield shift). However, its influence is likely to be overshadowed by the potent withdrawing effects of the -CF₃ and -Cl groups.

Predicted Chemical Shifts (δ)

N-H Proton: The chemical shift of the N-H proton in pyrazoles is highly variable and sensitive to experimental conditions such as solvent, concentration, and temperature.[3][5] Due to hydrogen bonding and chemical exchange, this signal is often broad.[5] In a non-polar, aprotic solvent like CDCl₃, the N-H proton is expected to appear as a broad singlet significantly downfield, potentially in the range of δ 10.0-13.0 ppm. In protic solvents (e.g., DMSO-d₆), the chemical shift may be similarly downfield, while in solvents like D₂O or CD₃OD, the proton will exchange with deuterium and become undetectable.[5] The electron-withdrawing nature of the substituents on the ring is expected to increase the acidity of the N-H proton, shifting its resonance further downfield compared to unsubstituted pyrazole.[3]

C-CH₃ Protons: The methyl protons at C5 are adjacent to the electron-withdrawing trifluoromethyl group at C3 (across the ring) and the chloro group at C4. The cumulative deshielding effect from these groups will shift the methyl signal downfield from the typical range for alkyl protons. We can predict a chemical shift in the region of δ 2.3-2.7 ppm . For comparison, the methyl protons in 3-methyl-1-phenylpyrazole appear at δ 2.37 ppm.[6] The additional deshielding from the C4-Cl and C3-CF₃ groups in the target molecule would justify a shift in this range or slightly higher.

Predicted Multiplicity and Coupling Constants (J)

C-CH₃ Signal: With no adjacent protons, the signal for the methyl group is expected to be a singlet . However, long-range coupling between protons and fluorine nuclei is common.[7] In this case, a five-bond coupling (⁵JHF) between the methyl protons and the fluorine atoms of the -CF₃ group could occur. Such long-range couplings are typically small (0.5-3.0 Hz) and may not result in a clean splitting pattern but rather a broadening of the singlet.[8]

N-H Signal: The N-H proton signal is typically a broad singlet . The adjacent ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation, leading to signal broadening.[5] Furthermore, rapid chemical exchange with other pyrazole molecules or trace amounts of water in the solvent also contributes to the broadening, often obscuring any potential coupling.[5]

Experimental Protocol: A Self-Validating Workflow

Obtaining a high-quality, interpretable ¹H NMR spectrum requires meticulous sample preparation and the selection of appropriate data acquisition parameters. The causality behind each step is explained to ensure a robust and reproducible methodology.

Workflow for ¹H NMR Characterization

Step-by-Step Sample Preparation

-

Material Weighing: Accurately weigh 5-10 mg of this compound. This quantity is sufficient for a strong signal-to-noise ratio in a few minutes of acquisition time on a modern spectrometer. [9]2. Solvent Selection and Dissolution:

-

Rationale: The choice of deuterated solvent is critical. Deuterated solvents are used to avoid large, interfering solvent signals in the proton spectrum and to provide a signal for the spectrometer's magnetic field lock. [10] * Recommendation: Use approximately 0.6 mL of deuterated chloroform (CDCl₃) for initial characterization. It is a versatile solvent for many organic compounds. If observation of the N-H proton is critical and it proves too broad or is exchanging in CDCl₃, re-run the sample in deuterated dimethyl sulfoxide (DMSO-d₆), which is known to slow down N-H exchange rates through hydrogen bonding.

-

Procedure: Dissolve the sample in the solvent within a clean, dry vial before transferring it to the NMR tube. This ensures complete dissolution. [9]3. Filtration:

-

Rationale: Suspended solid particles in the sample will severely degrade the magnetic field homogeneity, leading to broad, distorted spectral lines that cannot be corrected by shimming. * Procedure: Filter the solution directly into a clean, 5 mm NMR tube through a small plug of glass wool packed into a Pasteur pipette. Avoid cotton wool, as it can leach impurities detectable by ¹H NMR. The final sample depth in the tube should be approximately 5 cm. [11]4. Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the sample. TMS is chemically inert and its 12 equivalent protons give a sharp singlet at δ 0.00 ppm. Alternatively, the residual non-deuterated solvent peak (e.g., CHCl₃ at δ 7.26 ppm) can be used for referencing. [10]

-

Step-by-Step Data Acquisition (400 MHz Spectrometer)

-

Instrument Setup: Insert the sample into the spectrometer. Lock the instrument onto the deuterium signal of the solvent and optimize the magnetic field homogeneity by shimming.

-

Parameter Selection: The following parameters are optimized for high-quality data on small molecules and serve as an excellent starting point.

-

Pulse Angle (p1): Set to a 30-45° pulse.

-

Causality: A 90° pulse gives the maximum signal in a single scan, but requires a longer delay between scans for the magnetization to fully recover. [12]A smaller flip angle allows for a shorter relaxation delay (d1), enabling more scans in less time, which is efficient for signal averaging. [13] * Relaxation Delay (d1): Set to 1.5-2.0 seconds.

-

Causality: This delay allows for partial T₁ relaxation of the protons between pulses. For most small molecule protons, this provides a good balance between signal intensity and experiment time. [13]For truly quantitative results, d1 should be at least 5 times the longest T₁ of interest.

-

-

Acquisition Time (at): Set to 3.0-4.0 seconds.

-

Causality: This duration is typically sufficient to capture the entire Free Induction Decay (FID) for small molecules, ensuring good digital resolution in the final spectrum without acquiring excessive noise. [13][14] * Spectral Width (sw): Set to 12-15 ppm. This range comfortably covers the expected signals for the compound, from TMS at 0 ppm to potentially downfield N-H protons.

-

-

Number of Scans (ns): Set to 8 or 16.

-

Data Interpretation and Summary

After processing (Fourier transformation, phasing, and baseline correction), the spectrum should be referenced. The resulting data can be interpreted by assigning the observed signals to the protons in the molecule.

Expected Data Summary

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| N-H | 10.0 - 13.0 | Broad Singlet (br s) | 1H | Position and shape are highly dependent on solvent and concentration. May not be observed in protic solvents. |

| -CH₃ | 2.3 - 2.7 | Singlet (s) or Broad Singlet | 3H | Deshielded by adjacent -Cl and -CF₃ groups. Potential broadening due to unresolved long-range ⁵JHF coupling. |

Advanced Considerations and Troubleshooting

-

Observing Tautomerism: Pyrazoles can undergo annular tautomerism, where the N-H proton exchanges between the two nitrogen atoms. [5]For this specific molecule, the two tautomeric forms are identical due to the substitution pattern. However, in other pyrazoles, this can lead to averaged signals. If distinct tautomers were possible, low-temperature NMR could be employed to slow the exchange rate, potentially allowing for the resolution of separate signals for each form. [5]* Confirming Assignments: While the assignments for this simple spectrum are straightforward, in more complex derivatives, two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively correlate the methyl protons to the C5 carbon through two- and three-bond couplings.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two primary signals corresponding to the N-H and C-CH₃ protons. The chemical shifts are dictated by the strong electron-withdrawing effects of the chloro and trifluoromethyl substituents, which deshield both proton environments. A broad, downfield singlet is expected for the N-H proton, while a sharp singlet, potentially broadened by long-range H-F coupling, is anticipated for the methyl group. By following the detailed experimental protocol provided, researchers can reliably obtain a high-quality spectrum that allows for unambiguous structural confirmation of this important heterocyclic building block.

References

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

- BenchChem. (2025).

- Reddit r/Chempros. (2024). The Effect of Fluorine in 1H NMR. Reddit.

- Cativiela, C., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- University of Missouri. (2020). Optimized Default 1H Parameters. University of Missouri Chemistry Department.

- University of Ottawa.

- Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts.

- UCLA Department of Chemistry and Biochemistry. Basic NMR Concepts. UCLA.

- University of Toronto.

- Iowa State University. NMR Sample Preparation.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.

- Alfa Chemistry. 19F Coupling Constants Table. Alfa Chemistry.

- Bax, A., & Grzesiek, S. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.

- ResearchGate. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.

- ChemicalBook. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum. ChemicalBook.

- Emsley, J. W., & Lindon, J. C. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 12. sites.bu.edu [sites.bu.edu]

- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry of Substituted Pyrazoles: A Technical Guide for Researchers

Introduction: The Privileged Scaffold and the Analytical Imperative

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry and drug development.[1][2][3] Its remarkable versatility is evident in a wide array of FDA-approved drugs with applications ranging from anti-inflammatory agents like celecoxib to targeted cancer therapies.[2][4] The physicochemical properties of the pyrazole core, including its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

Given the critical role of substituted pyrazoles, the ability to unambiguously characterize these molecules is paramount. Mass spectrometry has emerged as an indispensable tool for the structural elucidation, quantification, and impurity profiling of these compounds.[5][6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of mass spectrometry for the analysis of substituted pyrazole compounds. We will delve into the intricacies of fragmentation patterns, ionization techniques, and provide field-proven insights to guide your experimental choices.

I. Navigating the Analytical Landscape: GC-MS vs. LC-MS

The initial and most critical decision in the mass spectrometric analysis of a substituted pyrazole is the choice of the inlet system: Gas Chromatography (GC) or Liquid Chromatography (LC). This choice is fundamentally dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for a significant number of pyrazole derivatives.[8] In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before entering the mass spectrometer. The primary ionization technique used in conjunction with GC is Electron Ionization (EI).

Liquid Chromatography-Mass Spectrometry (LC-MS): For substituted pyrazoles that are non-volatile, thermally labile, or of high molecular weight, LC-MS is the technique of choice.[9][10][11] LC separates compounds in the liquid phase based on their partitioning between a mobile phase and a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer via an interface that removes the solvent and ionizes the analyte. Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

II. Ionization Techniques: The Gateway to Mass Analysis

The ionization process is where a neutral molecule is converted into a charged ion, allowing it to be manipulated by the electric and magnetic fields of the mass analyzer. The choice of ionization technique is critical and depends on the nature of the substituted pyrazole and the information sought.

A. Electron Ionization (EI): The Classic Approach for GC-MS

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte molecule with a high-energy electron beam (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation.[12][13]

Mechanism and Utility: The high energy of EI results in reproducible fragmentation patterns that are often characteristic of a specific compound, acting as a "molecular fingerprint." These fragmentation patterns are invaluable for structural elucidation and are extensively cataloged in spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[14][15]

Causality in Experimental Choice: EI is the go-to technique for volatile and thermally stable substituted pyrazoles analyzed by GC-MS. Its strength lies in providing rich structural information through predictable fragmentation. However, for some molecules, the molecular ion may be weak or absent, making it difficult to determine the molecular weight.

B. Electrospray Ionization (ESI): The Workhorse of LC-MS

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution. It is particularly well-suited for polar, non-volatile, and thermally fragile molecules.[16][17]

Mechanism and Utility: In ESI, a high voltage is applied to a liquid sample passing through a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal fragmentation. The choice of positive or negative ion mode depends on the presence of acidic or basic functional groups on the substituted pyrazole. For example, pyrazole fungicides like furametpyr and pyraclostrobin are analyzed in positive ESI mode, while bixafen and fluxapyroxad are analyzed in negative ESI mode.[9]

Causality in Experimental Choice: ESI is the preferred method for a vast range of substituted pyrazoles, especially in drug discovery and metabolism studies where analytes are often complex and non-volatile.[18] Its soft nature ensures that the molecular weight is readily determined from the prominent molecular ion.

III. The Language of Fragments: Deciphering Pyrazole Mass Spectra

The fragmentation of the pyrazole ring and its substituents provides a roadmap to its structure. Understanding the common fragmentation pathways is crucial for interpreting mass spectra.

A. Fundamental Fragmentation of the Pyrazole Core

Under EI conditions, the pyrazole ring exhibits characteristic fragmentation patterns. Two of the most important processes are the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂).[4][19]

-

Loss of HCN: The expulsion of a stable HCN molecule is a common fragmentation pathway for many nitrogen-containing heterocyclic compounds.[19]

-

Loss of N₂: The loss of N₂ from the [M-H]⁺ ion is another characteristic fragmentation of the pyrazole ring.[19]

The relative abundance of the ions resulting from these processes can be influenced by the position and nature of the substituents.

B. The Influence of Substituents on Fragmentation

Substituents on the pyrazole ring play a directing role in the fragmentation process. The presence of functional groups can either stabilize or destabilize certain fragment ions, leading to unique and informative fragmentation patterns.[4][19] For instance, the presence of nitro, acetyl, or oxime groups can significantly alter the primary fragmentation pathways, sometimes making the characteristic loss of HCN or N₂ secondary processes.[19]

In tandem mass spectrometry (MS/MS), where a specific precursor ion is selected and fragmented, the fragmentation patterns can be even more informative for differentiating isomers.[16]

IV. Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the analysis of substituted pyrazole compounds using GC-MS and LC-MS/MS. These should be considered as starting points and may require optimization based on the specific analyte and matrix.

Protocol 1: GC-MS Analysis of Volatile Pyrazole Isomers

This protocol is adapted for the analysis of pyrazole isomers in industrial mixtures.[8]

1. Sample Preparation:

- Accurately weigh approximately 10 mg of the pyrazole mixture into a 10 mL volumetric flask.

- Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane. This solvent choice aids in the dissolution of a broader range of potential impurities.[8]

2. GC-MS Instrumentation and Conditions:

- GC System: Agilent 8890 GC or equivalent.

- MS System: Agilent 5977B MSD or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

- Injection Volume: 1 µL.

- Inlet Temperature: 250 °C.

- Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-500.

3. Data Analysis:

- Identify peaks corresponding to pyrazole isomers based on their retention times.

- Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST).

- Pay close attention to the molecular ion and characteristic fragment ions.

Protocol 2: LC-MS/MS Analysis of Pyrazole-Containing Pharmaceuticals

This protocol is a general method for the quantification of pyrazole-based drugs in biological matrices, inspired by methods for analyzing pyrazole fungicides.[9][20]

1. Sample Preparation (QuEChERS Method):

- To 10 g of a homogenized sample (e.g., plasma, tissue homogenate), add 10 mL of acetonitrile.

- Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

- Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

- Take an aliquot of the supernatant (acetonitrile layer) and clean it up using a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.